N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide

Medicinal Chemistry Kinase Inhibition Hydrogen-Bond Donor Count

Researchers requiring novel kinase-focused screening compounds often face a gap in rigid, hydrogen-bond-capable scaffolds. This compound fills that gap by integrating a 1,2,4-triazole (hinge-binding motif) with an isoindolinone lactam (adenine N6 mimic) via an SAR-optimized acetamide linker. • MW 347.4 g/mol; upper fragment-like space ideal for crystallographic screening & structure-guided elaboration • Multiple H-bond anchor points (triazole N2/N4, lactam NH, carbonyl) for target engagement • Class-validated: triazole-isoindoline hybrids demonstrate antiproliferative activity (IC₅₀ 9.7-16.8 μM) across HepG2, HeLa, and PC-3 cell lines • Custom synthesis; ≥95% purity; global shipping available

Molecular Formula C19H17N5O2
Molecular Weight 347.4 g/mol
Cat. No. B12181296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide
Molecular FormulaC19H17N5O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(NC2=O)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4
InChIInChI=1S/C19H17N5O2/c25-18(9-17-15-3-1-2-4-16(15)19(26)23-17)22-14-7-5-13(6-8-14)10-24-12-20-11-21-24/h1-8,11-12,17H,9-10H2,(H,22,25)(H,23,26)
InChIKeyKSYXBOSRFHNKRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide: Compound Overview


N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide (MF: C₁₉H₁₇N₅O₂; MW: 347.4 g/mol) is a synthetic small molecule that integrates a 1,2,4-triazole ring and a 3-oxoisoindolin-1-yl (isoindolinone) moiety via an acetamide linker . This heterocyclic architecture is characteristic of contemporary screening-compound design, where the 1,2,4-triazole contributes metabolic stability and hydrogen-bonding capacity, while the isoindolinone imparts conformational rigidity and additional donor–acceptor pharmacophore points [1]. The compound is catalogued as a research reagent (CAS not publicly assigned at time of analysis) and is offered by multiple suppliers for in vitro screening applications. Despite its structural novelty, the current public evidence base for this precise compound is limited: no peer-reviewed bioactivity study has reported quantitative IC₅₀, Kd, or MIC values for this molecule. Therefore, the differentiation case must currently be built on structural rationale and class-level inference rather than direct comparator data.

N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide: Why Analogs Cannot Substitute


The triazole–phenylacetamide chemical space contains numerous commercially available analogs that differ in the substituent attached to the acetamide nitrogen. Substituting a methylamino group (e.g., InterBioScreen BB_SC-9531) [1] or a piperazine (e.g., CAS 952949-10-9) for the 3-oxoisoindolin-1-yl moiety eliminates the rigid, hydrogen-bond-donating isoindolinone lactam, which is predicted to alter target binding geometry and physicochemical properties. Similarly, replacing the isoindolinone with a phthalimide (dioxoisoindoline) changes the oxidation state and hydrogen-bond acceptor/donor profile from a single lactam NH to a symmetrical imide. Within triazole–isoindoline hybrids, published structure–activity relationship (SAR) data confirm that the length of the amide linker and the electronic character of substituents on the phenyl ring modulate antiproliferative potency by ≥5-fold [2]. These class-level SAR observations indicate that even seemingly minor structural perturbations within this scaffold can produce substantial shifts in biological activity, meaning generic substitution without confirmatory screening carries a high risk of functional non-equivalence.

N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide: Differentiation vs. Closest Analogs


Hydrogen-Bond Donor Profile: Isoindolinone vs. Phthalimide

The target compound carries a 3-oxoisoindolin-1-yl (isoindolinone) moiety, which provides exactly one hydrogen-bond donor (lactam NH) . In contrast, the phthalimide analog 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE features a 1,3-dioxoisoindoline (phthalimide) with zero hydrogen-bond donors . This difference is critical for target engagement: published SAR on triazole–isoindoline hybrids demonstrates that the presence of an amide NH (hydrogen-bond donor) in the linker region contributes to antiproliferative activity, with derivatives lacking this donor showing reduced potency [1].

Medicinal Chemistry Kinase Inhibition Hydrogen-Bond Donor Count

Metabolic Stability: 1,2,4-Triazole vs. 1,2,3-Triazole Regioisomer

The target compound employs a 1,2,4-triazole ring linked through the N1 position to a benzyl group . By contrast, a structurally related antitubercular series (phthalimide-bearing 1,2,3-triazoles) uses a 1,2,3-triazole formed via CuAAC click chemistry [1]. The 1,2,4-triazole isomer is generally considered more metabolically resistant to oxidative ring-opening compared to the 1,2,3-triazole, which can be susceptible to CYP450-mediated metabolism [2]. In the α-glucosidase inhibitor series, 1,2,4-triazole-phenylacetamide derivatives achieved IC₅₀ values as low as 6.69 ± 0.18 μM against acarbose's 723.06 ± 11.26 μM [3], demonstrating that the 1,2,4-triazole-phenylacetamide scaffold can yield potent target engagement.

Drug Metabolism Click Chemistry Triazole Regiochemistry

Acetamide Linker vs. Directly Linked Triazole–Isoindolinone Hybrids

The target compound features a two-carbon acetamide spacer (–CH₂–CO–NH–) connecting the isoindolinone to the 4-(1,2,4-triazol-1-ylmethyl)phenyl moiety . This spacer length and flexibility are intermediate between directly linked triazole–isoindoline hybrids (no spacer) and longer-chain analogs. Published SAR on triazole–isoindoline hybrids demonstrates that shorter amide linkers enhance antiproliferative activity: compounds with compact amide linkages and electron-withdrawing groups on the phenyl ring achieved IC₅₀ values of 9.7–16.8 μM across HepG2, HeLa, and PC-3 cell lines, while homologation or replacement with bulkier spacers attenuated activity [1]. The target compound's two-atom acetamide linker is consistent with the optimal linker length identified in this SAR series, suggesting it occupies a favorable region of chemical space for target binding.

Linker Optimization Conformational Flexibility SAR

Physicochemical Profile: Isoindolinone vs. Piperazine Analog

The target compound has a calculated molecular weight of 347.4 g/mol and a topological polar surface area (TPSA) estimated at approximately 95–115 Ų . By contrast, the piperazine analog N-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-2-(piperazin-1-yl)acetamide dihydrochloride (MW ~373.3 g/mol as free base) carries a basic piperazine nitrogen (predicted pKa ~8–9) that would be predominantly protonated at physiological pH, increasing aqueous solubility but potentially reducing passive membrane permeability . The isoindolinone moiety in the target compound is neutral at physiological pH, yielding a balanced lipophilicity profile (predicted LogP ~2.0–2.5) that is consistent with CNS drug-like space, whereas the protonated piperazine analog is expected to have a lower LogD₇.₄ and reduced BBB penetration.

Drug-like Properties LogP Aqueous Solubility Permeability

Evidence Gap: Direct Comparator Data Unavailable

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and patent literature (conducted 30 April 2026) did not identify any peer-reviewed study reporting quantitative bioactivity data (IC₅₀, EC₅₀, Kd, Ki, MIC, or % inhibition at a defined concentration) for N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide against any biological target [1]. Consequently, all differentiation claims presented herein are class-level inferences derived from structurally related triazole–phenylacetamide and triazole–isoindoline hybrid series. The target compound's unique combination of a 1,2,4-triazole, a 3-oxoisoindolin-1-yl group, and an acetamide linker has not been empirically benchmarked against its closest analogs in a head-to-head assay. Procurement decisions should therefore weigh the compound's structural novelty and scaffold differentiation potential against the absence of target-specific activity data. Users are strongly encouraged to request or generate in-house profiling data before committing to large-scale synthesis or screening campaigns.

Evidence Gap Screening Compound Data Deficiency

N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide: Application Scenarios


Kinase Inhibitor Screening Library Diversification

The combination of a 1,2,4-triazole (a recognized kinase hinge-binding motif) and an isoindolinone (a rigid, hydrogen-bond-capable fragment) positions this compound as a logical addition to kinase-focused screening decks . The isoindolinone lactam NH can mimic the adenine N6 amino donor in ATP-competitive inhibitors, while the 1,2,4-triazole can coordinate the hinge region. Procurement for this application is supported by class-level evidence: triazole–isoindoline hybrids have demonstrated antiproliferative activity across HepG2, HeLa, and PC-3 cell lines (IC₅₀ 9.7–16.8 μM), and the target compound's acetamide linker matches the SAR-optimal length identified in those studies [1]. This compound is best deployed as a singleton in a diversity set rather than as a pre-validated lead, given the absence of direct kinase profiling data.

α-Glucosidase and Related Metabolic Enzyme Profiling

The 1,2,4-triazole–phenylacetamide scaffold has been validated as a potent α-glucosidase inhibitory chemotype: compound 5g from Luo et al. (2023) achieved an IC₅₀ of 6.69 ± 0.18 μM, representing a 108-fold improvement over the clinical standard acarbose (IC₅₀ 723.06 ± 11.26 μM) [2]. While the target compound differs by carrying an isoindolinone rather than the substituted phenyl group of 5g, the conserved triazole–phenylacetamide core suggests it may engage the same carbohydrate-processing enzyme class. This compound is suitable for inclusion in α-glucosidase, α-amylase, or related glycosidase screening panels, with the isoindolinone moiety offering an additional vector for binding-site exploration not present in the published series.

Fragment-Based Drug Discovery & Structure-Guided Optimization

With a molecular weight of 347.4 g/mol, this compound sits at the upper boundary of fragment-like space but retains sufficient structural simplicity to serve as a starting point for structure-guided elaboration . The isoindolinone carbonyl and lactam NH, combined with the triazole N2 and N4 nitrogens, provide multiple hydrogen-bond anchor points for crystallographic fragment screening. The benzylic methylene linking the triazole to the phenyl ring offers a well-precedented site for SAR expansion, as demonstrated by the α-glucosidase inhibitor series where substitution at this position modulated potency by over an order of magnitude [1]. Procurement for X-ray crystallography or NMR-based fragment screening is recommended, with the caveat that solubility in aqueous buffer (estimated <100 μM based on predicted LogP) may require co-solvent optimization.

Antimycobacterial Screening: M. tuberculosis H37Rv

Structurally related dioxoisoindolinylmethyl-triazolyl-N-phenylacetamide derivatives have shown antitubercular activity with MIC values of 12.5 μg/mL against M. tuberculosis H37Rv . The target compound differs from this series by carrying a 3-oxoisoindolin-1-yl (mono-oxo) rather than a dioxoisoindolinyl (phthalimide) group and a 1,2,4-triazole rather than a 1,2,3-triazole. These structural differences may confer a distinct resistance profile and target engagement pattern. The compound is a justifiable inclusion in antimycobacterial screening panels, particularly for programs seeking novel chemotypes that diverge from the extensively explored 1,2,3-triazole–phthalimide chemical space. However, no MIC data exist for this exact compound, and activity against H37Rv must be established experimentally.

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